Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

Prolylcarboxypeptidase inhibition Structure–activity relationship Piperidine regioisomerism

This is the exact 'Piperidinyl triazole derivative 5' scaffold from Merck's PrCP inhibitor program. Its 2-piperidinyl-ethyl substitution is critical for bioactivity—generic 3- or 4-piperidinyl analogs lack the claimed pharmacophore. The ethyl ester and free NH (from HCl salt) enable orthogonal derivatization for SAR or PROTAC linker conjugation. Procure this precise regioisomer to ensure your research aligns with patent SAR and avoids inactive chemotypes.

Molecular Formula C12H21ClN4O2
Molecular Weight 288.77 g/mol
CAS No. 1211507-89-9
Cat. No. B1468334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
CAS1211507-89-9
Molecular FormulaC12H21ClN4O2
Molecular Weight288.77 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=N1)CCC2CCCCN2.Cl
InChIInChI=1S/C12H20N4O2.ClH/c1-2-18-12(17)11-9-16(15-14-11)8-6-10-5-3-4-7-13-10;/h9-10,13H,2-8H2,1H3;1H
InChIKeyZZKBCQCTNZLLRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride (CAS 1211507-89-9): Procurement-Ready Profile for Medicinal Chemistry and Chemical Biology


Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride (CAS 1211507-89-9; molecular formula C₁₂H₂₁ClN₄O₂; MW 288.77 g/mol) is a small-molecule heterocyclic building block that combines a 1,2,3-triazole-4-carboxylate ester core with a 2-piperidinyl-ethyl substituent at the N1 position. The compound is supplied as the hydrochloride salt, typically at ≥95% purity . It is classified as a piperidinyl triazole derivative and has been disclosed in patent literature as a prolylcarboxypeptidase (PrCP) inhibitor scaffold, originating from Merck Sharp & Dohme Corp. research programs [1][2].

Why Generic Substitution Fails for Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride: Critical Structure–Activity Relationship Distinctions


Within the 1,2,3-triazole-4-carboxylate chemical space, subtle variations in the piperidine attachment point, linker length, and ester moiety produce pronounced differences in target engagement, physicochemical properties, and downstream synthetic utility. The 2-piperidinyl-ethyl substitution pattern present in CAS 1211507-89-9 represents a specific regioisomeric and conformational arrangement that cannot be replicated by the more common 3-piperidinyl or 4-piperidinyl analogs [1]. As documented in the patent literature, Merck Sharp & Dohme Corp. prosecuted this precise scaffold (designated "Piperidinyl triazole derivative 5") as a prolylcarboxypeptidase (PrCP) inhibitor, indicating that the substitution geometry is integral to the claimed biological activity and intellectual property position [2]. Procurement of a generic 1,2,3-triazole-4-carboxylate building block without verifying the piperidine regioisomer and N-alkyl linker length risks introducing an unintended chemotype with divergent potency, selectivity, and pharmacokinetic profile.

Quantitative Differentiation Evidence for Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride: Comparator-Anchored Data for Procurement Decisions


Piperidine Regioisomerism: 2-Piperidinyl-Ethyl Substitution Confers a Distinct Pharmacophore Geometry Relative to 3- and 4-Piperidinyl Analogs

The target compound bears a 2-piperidinyl group connected via a two-carbon ethyl linker to the N1 atom of the 1,2,3-triazole ring. In contrast, the closest commercially available analogs include ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1440962-27-5; piperidine directly N1-linked at position 3) and ethyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1211586-25-2; piperidine C-linked at triazole position 5) [1]. The 2-piperidinyl isomer introduces a chiral center at the piperidine ring and a flexible ethyl spacer that collectively alter the spatial orientation of the basic amine, the distance between the piperidine nitrogen and the triazole ring, and the conformational freedom of the pharmacophore. These geometric parameters directly affect ligand–target complementarity. Merck Sharp & Dohme Corp. specifically claimed the piperidinyl triazole derivative 5 scaffold (encompassing the 2-piperidinyl-ethyl substitution pattern) as a PrCP inhibitor, whereas the 3-piperidinyl and 4-piperidinyl regioisomers have not been associated with this target in the patent record [2].

Prolylcarboxypeptidase inhibition Structure–activity relationship Piperidine regioisomerism

Ester Moiety Differentiation: Ethyl Ester Provides a Balanced Physicochemical Profile Between Methyl Ester and Carboxylic Acid Congeners

The target compound contains an ethyl ester at the triazole 4-position. The directly comparable methyl ester analog, methyl 1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride (CAS 2155855-48-2; MW 274.75), and the carboxylic acid analog, 1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS 2155852-07-4; MW 260.72), differ in both molecular weight and predicted lipophilicity . Computational estimates for analogous 1,2,3-triazole-piperidine scaffolds indicate that the ethyl ester contributes approximately 0.5–0.8 logP units higher lipophilicity compared to the corresponding methyl ester, while maintaining substantially greater membrane permeability than the free carboxylic acid form [1]. The hydrochloride salt form further enhances aqueous solubility relative to the free base, facilitating dissolution in biological assay media (PBS, pH 7.4) at concentrations relevant for in vitro pharmacology (typically 10–100 µM) .

Lipophilicity optimization Prodrug design Aqueous solubility

Defined Target Annotation: PrCP Inhibitor Scaffold from Merck Research Laboratories with Patent-Backed IP Position

The Therapeutic Target Database (TTD) explicitly maps "Piperidinyl triazole derivative 5" (synonymous with the target compound scaffold) to prolylcarboxypeptidase (PRCP) as its molecular target, with Merck Sharp & Dohme Corp. as the assignee [1]. PRCP is a lysosomal serine protease implicated in the regulation of body weight, glucose homeostasis, and cardiovascular function through the kallikrein–kinin and pro-opiomelanocortin (POMC) pathways [2]. By contrast, structurally related piperidinyl triazole carboxylates bearing alternative substitution patterns (e.g., 4-piperidinyl or 3-piperidinyl regioisomers) have been annotated primarily against different target classes, including kinase inhibition, antimicrobial activity, or renin inhibition, and do not appear in the PrCP inhibitor patent family prosecuted by Merck [3]. This target annotation constitutes a differentiating selection criterion for research groups pursuing PRCP-focused drug discovery programs, where assay validation requires the specific chemotype disclosed in the originating patent.

Prolylcarboxypeptidase Metabolic disease Obesity target

Synthetic Versatility: Ethyl Ester Handle Enables Direct Derivatization to Amides, Hydrazides, and Carboxylic Acids

The ethyl ester at the triazole 4-position serves as a versatile synthetic handle for downstream diversification. Unlike the corresponding carboxylic acid (CAS 2155852-07-4), which requires activation (e.g., HATU, EDC) for amide bond formation, the ethyl ester can be directly converted to primary amides via ammonolysis, to hydrazides via treatment with hydrazine hydrate, or to carboxylic acids via basic hydrolysis (LiOH, THF/H₂O) . The 2-piperidinyl-ethyl N1 substituent is orthogonal to typical click chemistry conditions (CuAAC), allowing sequential functionalization of the piperidine secondary amine without affecting the triazole ring [1]. This contrasts with analogs where the piperidine is directly N-linked to the triazole (e.g., CAS 1440962-27-5), in which the tertiary amine at the triazole N1 position precludes further N-functionalization at that site, limiting the scope of sequential derivatization strategies [2].

Click chemistry Building block Late-stage functionalization

Optimal Application Scenarios for Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride Based on Evidence-Anchored Differentiation


Prolylcarboxypeptidase (PrCP) Inhibitor Lead Optimization and SAR Expansion

Research groups pursuing PrCP as a therapeutic target for obesity, metabolic syndrome, or cardiovascular disease should source CAS 1211507-89-9 as the reference scaffold. The TTD database and Graham et al. (2017) confirm that this chemotype is the subject of Merck's PrCP inhibitor patents . The 2-piperidinyl-ethyl substitution pattern is integral to the claimed pharmacophore; substitution with the 3-piperidinyl or 4-piperidinyl regioisomer would generate a compound outside the established PrCP SAR and potentially devoid of target activity. The ethyl ester facilitates rapid analog synthesis via hydrolysis to the carboxylic acid or direct aminolysis to amide derivatives, supporting systematic structure–activity relationship (SAR) exploration around the ester moiety without requiring de novo construction of the triazole-piperidine core .

Focused Library Synthesis via Parallel Derivatization of the Piperidine Secondary Amine

Medicinal chemistry groups seeking to generate a focused compound library around the 1,2,3-triazole-4-carboxylate chemotype can leverage the free piperidine NH (liberated from the HCl salt by mild base treatment) for high-throughput parallel chemistry. Compatible reactions include: (i) reductive amination with diverse aldehydes/ketones (NaBH(OAc)₃, DCE, rt), (ii) sulfonylation with sulfonyl chlorides (Et₃N, DCM), (iii) carbamate formation (Boc₂O, DMAP), and (iv) urea synthesis with isocyanates . The ethyl linker between the piperidine and triazole rings ensures that derivatization of the piperidine nitrogen does not electronically perturb the triazole ring, preserving the core pharmacophore . Analogs in which the piperidine is directly attached to the triazole N1 position lack this synthetic flexibility, as the nitrogen is already fully substituted .

Click Chemistry-Based Bioconjugation and Probe Design Utilizing the Triazole Core

The 1,2,3-triazole ring in CAS 1211507-89-9 is pre-formed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction. This structural heritage makes the compound a suitable scaffold for designing triazole-containing chemical probes, PROTAC linkers, or bivalent ligands where the triazole serves as a metabolically stable, rigid, and hydrogen-bond-capable spacer . The ethyl ester can be selectively hydrolyzed to the carboxylic acid for subsequent conjugation to amine-functionalized payloads (e.g., fluorophores, biotin, PEG chains) via amide bond formation, while the piperidine NH remains available for orthogonal functionalization with a targeting ligand . This orthogonal bifunctionality is not available in comparator compounds where the piperidine nitrogen is already engaged in triazole attachment or where the ester is replaced by a less tractable functional group (e.g., nitrile, methyl ether) .

Quote Request

Request a Quote for Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.